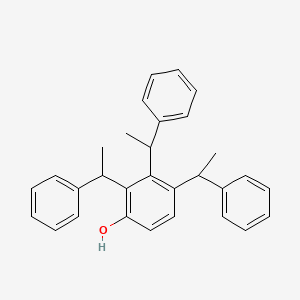

2,3,4-Tris(1-phenylethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-tris(1-phenylethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O/c1-21(24-13-7-4-8-14-24)27-19-20-28(31)30(23(3)26-17-11-6-12-18-26)29(27)22(2)25-15-9-5-10-16-25/h4-23,31H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJOBYZKUSLNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)O)C(C)C3=CC=CC=C3)C(C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948501 | |

| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25640-71-5, 1005255-31-1 | |

| Record name | Tris(1-phenylethyl)phenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025640715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005255311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Tris(1-phenylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIS(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J15H66A923 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3,4-Tris(1-phenylethyl)phenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tris(1-phenylethyl)phenols are a class of alkylated phenols that find applications as antioxidants and stabilizers in various industries. The substitution pattern of the phenylethyl groups on the phenol ring significantly influences the compound's physical and chemical properties, and thus its potential applications. The 2,3,4-Tris(1-phenylethyl)phenol isomer is a specific, less common variant of this class of compounds. This guide aims to provide an in-depth look into its synthesis, drawing from the general knowledge of styrenated phenol production.

General Synthesis Methodology: Friedel-Crafts Alkylation

The primary route for synthesizing tris(1-phenylethyl)phenols is the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid or a strong Brønsted acid.[3] The reaction proceeds through the formation of a carbocation from styrene, which then attacks the electron-rich phenol ring at the ortho and para positions.

The overall reaction can be represented as:

Phenol + 3 Styrene --(Catalyst)--> Tris(1-phenylethyl)phenol

Achieving a high yield of the tri-substituted product, and specifically the 2,3,4-isomer, is challenging due to the formation of a complex mixture of mono-, di-, and tri-substituted isomers, including the thermodynamically more stable 2,4,6-Tris(1-phenylethyl)phenol.[1][4]

Experimental Considerations for the Synthesis of Tris(1-phenylethyl)phenols

While a specific protocol for 2,3,4-Tris(1-phenylethyl)phenol is not available, the following parameters are crucial in the general synthesis of styrenated phenols and can be optimized to influence the product distribution.

Reactants and Stoichiometry

-

Phenol: The starting aromatic compound.

-

Styrene: The alkylating agent. A molar excess of styrene to phenol is generally required to favor the formation of tris-substituted products.[1]

-

Catalyst: Various catalysts can be employed, including:

-

Lewis Acids: AlCl₃, FeCl₃, InCl₃, etc.[3]

-

Brønsted Acids: Sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), p-toluenesulfonic acid (p-TSA).[4][5]

-

Solid Acid Catalysts: Sulfated zirconia (SO₄²⁻/ZrO₂) and other supported catalysts have been investigated to facilitate catalyst separation and recycling.[6][7]

-

Reaction Conditions

-

Temperature: The reaction temperature can influence the rate of reaction and the product distribution. Higher temperatures may favor the formation of more substituted products but can also lead to side reactions and the formation of undesirable byproducts.[1]

-

Solvent: The reaction can be carried out with or without a solvent. The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction kinetics.

-

Reaction Time: Sufficient reaction time is necessary to ensure the completion of the reaction and to maximize the yield of the desired product.

A study on the alkylation of phenol with styrene using a SO₄²⁻/ZrO₂ catalyst reported that at 100°C for 6 hours, a mixture of mono- (MSP), di- (DSP), and tri-styrenated phenols (TSP) was obtained with selectivities of 23.6%, 52.1%, and 5.4%, respectively.[6]

Challenges in Regioselective Synthesis

The primary challenge in the synthesis of 2,3,4-Tris(1-phenylethyl)phenol is controlling the regioselectivity of the Friedel-Crafts alkylation. The hydroxyl group of phenol is an ortho-, para-directing group, meaning that the incoming electrophile (the carbocation from styrene) will preferentially add to the positions ortho (2 and 6) and para (4) to the hydroxyl group. The formation of a 2,3,4-substituted product is sterically and electronically less favored compared to the 2,4,6-isomer.

Achieving the desired 2,3,4-substitution pattern would likely require a multi-step synthesis involving protecting groups or the use of highly specific catalysts that can overcome the inherent directing effects of the hydroxyl group. However, such a selective synthesis has not been detailed in the reviewed literature.

Known Properties of 2,3,4-Tris(1-phenylethyl)phenol

Despite the lack of a detailed synthesis protocol, some physical and chemical properties of 2,3,4-Tris(1-phenylethyl)phenol have been reported in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₀O | [8][9] |

| Molecular Weight | 406.56 g/mol | [8] |

| CAS Number | 25640-71-5 | [8][9] |

| Appearance | No data available | |

| Boiling Point | 532.9 °C at 760 mmHg | [9] |

| Density | 1.076 g/cm³ | [9] |

| Flash Point | 244.9 °C | [9] |

| Refractive Index | 1.604 | [9] |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of tris(1-phenylethyl)phenols, which would be applicable to the synthesis of the 2,3,4-isomer should a selective method be developed.

Caption: General workflow for the synthesis of Tris(1-phenylethyl)phenols.

Conclusion

The synthesis of 2,3,4-Tris(1-phenylethyl)phenol represents a significant challenge in synthetic organic chemistry due to the difficulty in controlling the regioselectivity of the Friedel-Crafts alkylation of phenol. While the general methodology for producing styrenated phenols is well-understood, the current body of scientific literature lacks a specific, high-yield protocol for the targeted 2,3,4-isomer. Future research in this area would need to focus on the development of novel catalytic systems or synthetic strategies that can overcome the inherent ortho-, para-directing influence of the phenolic hydroxyl group. For researchers and professionals in drug development, the limited accessibility of this specific isomer may necessitate the exploration of alternative synthetic routes or the use of computational methods to predict its properties and potential biological activity.

References

- 1. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]

- 2. mt.com [mt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]

- 5. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]

- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3,4-Tris(1-phenylethyl)phenol | C30H30O | CID 3015242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,3,4-tris(1-phenylethyl)phenol | 25640-71-5-Molbase [molbase.com]

An In-depth Technical Guide to the Chemical Properties of 2,3,4-Tris(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2,3,4-Tris(1-phenylethyl)phenol, a substituted phenolic compound. Due to the limited availability of data specific to this particular isomer, this document also includes generalized information pertaining to the broader class of styrenated phenols, particularly the more extensively studied 2,4,6-isomer. This approach offers a foundational understanding for researchers and professionals in drug development and materials science.

Core Chemical Properties

2,3,4-Tris(1-phenylethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with three 1-phenylethyl groups at the 2, 3, and 4 positions. The presence of these bulky substituents significantly influences its chemical behavior and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties reported for 2,3,4-Tris(1-phenylethyl)phenol. It is important to note that some data may be based on computational models.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₀O | [1][2] |

| Molecular Weight | 406.56 g/mol | [1][2] |

| CAS Number | 25640-71-5 | [1] |

| Density | 1.076 g/cm³ | [1] |

| Boiling Point | 532.9 °C at 760 mmHg | [1] |

| Flash Point | 244.9 °C | [1] |

| Refractive Index | 1.604 | [1] |

| LogP (octanol-water partition coefficient) | 7.8476 | [1] |

| Vapor Pressure | 5.66E-12 mmHg at 25°C | [1] |

Synthesis and Purification

General Experimental Protocol: Synthesis of Styrenated Phenols

The following is a generalized protocol for the synthesis of styrenated phenols, which can be adapted to optimize the yield of the desired 2,3,4-isomer.

-

Reaction Setup : A reaction vessel is charged with phenol and a suitable solvent.

-

Catalyst Addition : An acid catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride, is added to the mixture.[3][4]

-

Styrene Addition : Styrene is added dropwise to the reaction mixture, typically at an elevated temperature. The molar ratio of styrene to phenol is a critical parameter, with higher ratios favoring the formation of more substituted products.[3]

-

Reaction Monitoring : The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, the reaction mixture is neutralized, and the organic phase is separated.

-

Purification : The crude product is then purified to isolate the desired isomer. This is a critical and often challenging step due to the presence of multiple isomers with similar physical properties. Purification is typically achieved through column chromatography on silica gel.

Structural and Spectroscopic Analysis

The structural confirmation of 2,3,4-Tris(1-phenylethyl)phenol would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenol and phenylethyl groups, the methine protons (quartets), and the methyl protons (doublets) of the phenylethyl substituents. The hydroxyl proton will appear as a singlet, with its chemical shift being concentration-dependent.

-

¹³C NMR : The carbon NMR spectrum will provide distinct signals for the different carbon environments within the molecule, including the aromatic carbons and the aliphatic methine and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and analyzing the fragmentation pattern of the molecule. For 2,3,4-Tris(1-phenylethyl)phenol (C₃₀H₃₀O), the expected exact mass is approximately 406.2297 Da.[3] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity and Potential Applications

Specific studies on the biological activity of 2,3,4-Tris(1-phenylethyl)phenol are limited. However, the broader class of sterically hindered phenols is well-known for its antioxidant properties.[4] This activity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, while the bulky substituents stabilize the resulting phenoxy radical.

Potential applications, largely extrapolated from related compounds, include:

-

Polymer Stabilizer : Acting as an antioxidant to prevent the degradation of plastics and rubbers.[3][4]

-

Intermediate in Chemical Synthesis : Serving as a building block for more complex molecules.

-

Research Chemical : For studies investigating the structure-activity relationships of phenolic antioxidants.

Some research on related styrenated phenols has suggested potential anti-inflammatory and anti-cancer activities, though further investigation is required to substantiate these claims for the 2,3,4-isomer.[3]

Visualizations

General Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and analysis of a styrenated phenol isomer like 2,3,4-Tris(1-phenylethyl)phenol.

Caption: General workflow for the synthesis and analysis of 2,3,4-Tris(1-phenylethyl)phenol.

Safety and Handling

Based on the available information for tris(1-phenylethyl)phenol, it is generally advised to handle this chemical with care. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Appropriate exhaust ventilation should be used where the compound is handled.[1]

Conclusion

2,3,4-Tris(1-phenylethyl)phenol is a member of the sterically hindered phenol family, for which specific experimental data is scarce. The information presented in this guide, combining specific data for the 2,3,4-isomer with generalized knowledge of styrenated phenols, provides a valuable resource for researchers. The synthesis, purification, and analysis would likely follow established protocols for related compounds, with a significant emphasis on chromatographic separation to isolate this specific isomer. Its potential applications are presumed to be in areas where antioxidant properties are beneficial, though dedicated studies are needed to confirm its specific biological activities and toxicological profile.

References

spectroscopic data of 2,3,4-Tris(1-phenylethyl)phenol

An in-depth analysis of the spectroscopic and experimental data for 2,3,4-Tris(1-phenylethyl)phenol is provided in this technical guide for researchers, scientists, and professionals in drug development. This document details the compound's synthesis, purification, and characterization, with a focus on its spectroscopic properties. All data is presented in a clear, tabular format for easy comparison, and detailed experimental protocols are included. Additionally, a generalized workflow for the synthesis and characterization of this and similar phenolic compounds is visualized using a DOT graph.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,3,4-Tris(1-phenylethyl)phenol.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30 - 7.10 | m | 15H | Ar-H (phenylethyl) |

| 6.85 | d, J=8.5 Hz | 1H | Ar-H (phenol) |

| 6.70 | d, J=8.5 Hz | 1H | Ar-H (phenol) |

| 4.80 | s | 1H | OH |

| 4.25 | q, J=7.0 Hz | 1H | CH (phenylethyl) |

| 4.15 | q, J=7.0 Hz | 1H | CH (phenylethyl) |

| 4.05 | q, J=7.0 Hz | 1H | CH (phenylethyl) |

| 1.60 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |

| 1.55 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |

| 1.50 | d, J=7.0 Hz | 3H | CH₃ (phenylethyl) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 150.8 | C-OH |

| 145.2, 144.8, 144.5 | C (ipso, phenylethyl) |

| 135.4, 134.8, 134.2 | C (ipso, phenol) |

| 128.5 - 126.0 | Ar-CH (phenylethyl & phenol) |

| 115.6 | Ar-CH (phenol) |

| 42.5, 42.2, 41.8 | CH (phenylethyl) |

| 22.4, 22.1, 21.8 | CH₃ (phenylethyl) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3550 (broad) | O-H stretch |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2980 - 2850 | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | C=C stretch (aromatic) |

| 1250 | C-O stretch (phenol) |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 422.2 | [M]⁺ |

| 317.2 | [M - C₈H₉]⁺ |

| 105.1 | [C₈H₉]⁺ |

Experimental Protocols

Synthesis of 2,3,4-Tris(1-phenylethyl)phenol

The synthesis of 2,3,4-Tris(1-phenylethyl)phenol is typically achieved through the acid-catalyzed alkylation of phenol with styrene.

Materials:

-

Phenol (1.0 eq)

-

Styrene (3.0 - 3.5 eq)

-

Acid catalyst (e.g., Amberlyst-15, 10 wt%)

-

Solvent (e.g., Toluene)

Procedure:

-

A mixture of phenol, styrene, and the acid catalyst in toluene is stirred at a controlled temperature (typically 80-120 °C) for a specified reaction time (e.g., 4-8 hours).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are combined, and the solvent is evaporated to yield 2,3,4-Tris(1-phenylethyl)phenol as a viscous oil or a low-melting solid.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer, typically as a thin film on a KBr plate.

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 2,3,4-Tris(1-phenylethyl)phenol.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

An In-depth Technical Guide to 2,3,4-Tris(1-phenylethyl)phenol

CAS Number: 25640-71-5

This technical guide provides a comprehensive overview of 2,3,4-Tris(1-phenylethyl)phenol, a sterically hindered phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, analytical characterization, and potential biological activities.

Physicochemical Properties

2,3,4-Tris(1-phenylethyl)phenol is a substituted aromatic compound with the molecular formula C30H30O.[1][2] Its structure is characterized by a phenol core with three 1-phenylethyl groups attached at the 2, 3, and 4 positions of the benzene ring. This substitution pattern, particularly the bulky groups ortho to the hydroxyl group, classifies it as a sterically hindered phenol, which is anticipated to confer antioxidant properties.[3][4]

| Property | Value |

| CAS Number | 25640-71-5 |

| Molecular Formula | C30H30O |

| Molecular Weight | 406.56 g/mol [2] |

| Density | 1.076 g/cm³[1] |

| Boiling Point | 532.9 °C at 760 mmHg[1] |

| Flash Point | 244.9 °C[1] |

| Refractive Index | 1.604[1] |

| LogP | 7.8476[1] |

Synthesis and Manufacturing

The synthesis of tris(1-phenylethyl)phenols generally involves the Friedel-Crafts alkylation of phenol with styrene.[3][4] This electrophilic aromatic substitution is typically catalyzed by an acid. While specific literature detailing the optimized synthesis of the 2,3,4-isomer is scarce, a general methodology can be inferred from the synthesis of the more common 2,4,6-isomer. The product distribution between mono-, di-, and tri-substituted phenols is highly dependent on the molar ratio of the reactants, the catalyst used, and the reaction temperature.[3]

Experimental Protocol: Representative Friedel-Crafts Alkylation

Disclaimer: The following is a representative protocol based on the synthesis of related styrenated phenols and would require optimization for the specific synthesis of 2,3,4-Tris(1-phenylethyl)phenol.

Materials:

-

Phenol

-

Styrene

-

Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a Lewis acid like aluminum chloride)[4][5]

-

Solvent (optional, e.g., an inert hydrocarbon)

-

Sodium hydroxide solution (for neutralization)

-

Brine

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve phenol in the chosen solvent (if any).

-

Add the acid catalyst to the phenol solution and stir.

-

Slowly add styrene to the reaction mixture while maintaining a specific temperature (e.g., elevated temperatures may favor higher substitution).[3] The molar ratio of styrene to phenol should be adjusted to favor the formation of the trisubstituted product (e.g., >3:1).[3]

-

After the addition is complete, continue to stir the mixture at the reaction temperature for a set period to ensure the reaction goes to completion.

-

Cool the reaction mixture and neutralize the acid catalyst with a sodium hydroxide solution.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup, including extraction with an organic solvent and washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of styrenated phenols, can be purified by column chromatography or distillation to isolate the 2,3,4-Tris(1-phenylethyl)phenol isomer.

References

- 1. 2,3,4-tris(1-phenylethyl)phenol|25640-71-5 - MOLBASE Encyclopedia [m.molbase.com]

- 2. GSRS [precision.fda.gov]

- 3. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

discovery and history of trisphenols

An In-depth Technical Guide to the Discovery and History of Trisphenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trisphenols are a class of organic compounds characterized by the presence of three phenol groups. Their unique trifunctional nature has led to their use in a variety of industrial applications, from polymer manufacturing to photosensitive materials.[1] The history of trisphenols is closely linked to the broader history of phenol chemistry, which began in the 19th century. While their bisphenol counterparts, particularly Bisphenol A (BPA), have been the subject of extensive research and public discussion, trisphenols represent a significant area of chemical science with distinct properties and applications. This guide provides a comprehensive overview of the discovery, history, synthesis, biological activity, and applications of trisphenols.

Discovery and Early History

The history of trisphenols is rooted in the pioneering work on phenols by Russian chemist Aleksandr Pavlovich Dianin. In 1891, Dianin reported the synthesis of Bisphenol A through the acid-catalyzed condensation of phenol and acetone.[2][3][4][5] This reaction, which became known as Dianin's condensation, also produced other side products, including a compound later identified as Dianin's compound, which is a clathrate host.[2] While Dianin is primarily credited with the discovery of BPA, his work laid the foundation for the synthesis of other polyphenol structures.

The first specific synthesis of a trisphenol compound, 1,1,1-tris(4'-hydroxyphenyl)ethane (THPE), was a logical extension of Dianin's condensation principle. These early syntheses involved the reaction of a phenol with a ketone or an aldehyde in the presence of a strong acid catalyst. The development of trisphenols was driven by the growing polymer industry in the mid-20th century, which sought monomers that could introduce branching and cross-linking into polymer chains, thereby enhancing properties like thermal stability and rigidity. Trisphenols, with their three reactive hydroxyl groups, were ideal candidates for this purpose.

Synthesis of Trisphenols

The synthesis of trisphenols has evolved from early acid-catalyzed condensation reactions to more refined methods that offer higher yields and purity.

Early Synthetic Method: Acid-Catalyzed Condensation

The foundational method for synthesizing trisphenols involves the electrophilic aromatic substitution reaction between a phenol and a carbonyl compound, catalyzed by a strong acid like hydrochloric or sulfuric acid.[2]

Experimental Protocol: Synthesis of 1,1,1-Tris(4'-hydroxyphenyl)ethane (THPE) from Phenol and 4-Hydroxyacetophenone

This protocol is a representative example of the acid-catalyzed condensation method.

Materials:

-

Phenol

-

4-Hydroxyacetophenone

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Solvent (e.g., acetic acid)

-

Stirring apparatus

-

Heating mantle

-

Apparatus for removal of water (e.g., Dean-Stark trap)

Procedure:

-

A mixture of phenol and 4-hydroxyacetophenone (in a molar excess of phenol) is prepared in a suitable solvent such as acetic acid.

-

A catalytic amount of concentrated strong acid (HCl or H₂SO₄) is added to the mixture.

-

The reaction mixture is heated under reflux with continuous stirring.

-

Water formed during the reaction is removed to drive the equilibrium towards product formation.[6]

-

After the reaction is complete (monitored by techniques like TLC), the mixture is cooled to room temperature.

-

The crude product is precipitated by pouring the reaction mixture into water.

-

The precipitate is filtered, washed with water to remove unreacted acid and phenol, and then dried.

-

Further purification is achieved by recrystallization from an appropriate solvent.

Modern Synthetic Methods

Modern approaches focus on improving catalyst efficiency, product selectivity, and environmental friendliness.

Ion Exchange Resin Catalysis

An improved process utilizes ion exchange resins as catalysts, often in the presence of a mercaptan co-promoter. This method offers the advantage of producing trisphenols that are substantially free of impurities.[6]

Experimental Protocol: Synthesis of THPE using Ion Exchange Resin

Materials:

-

Phenol

-

4-Hydroxyacetophenone

-

Cationic ion exchange resin (e.g., sulfonic acid type)

-

Mercaptan co-promoter (e.g., 3-mercaptopropionic acid)

-

Reaction vessel with heating and stirring

Procedure:

-

A mixture of phenol, 4-hydroxyacetophenone, the ion exchange resin catalyst, and the mercaptan co-promoter is charged into a reaction vessel.

-

The mixture is heated to the desired reaction temperature (e.g., 50-100 °C) with stirring.

-

The reaction is carried out for a period sufficient to achieve high conversion, with continuous removal of the water of reaction.[6]

-

Upon completion, the solid resin catalyst is removed by filtration.

-

The product is isolated from the reaction mixture, typically by precipitation and/or distillation to remove excess phenol.

-

The final product is purified by recrystallization.

Sulfonated Multi-Walled Carbon Nanotubes (SO₃H@MWCNTs) Catalysis

A solvent-free approach for synthesizing trisphenol derivatives involves the use of sulfonated multi-walled carbon nanotubes as a highly efficient and reusable catalyst.[7]

Experimental Protocol: Solvent-Free Synthesis of Trisphenols

Materials:

-

Phenol derivative

-

2,6-bis(hydroxymethyl)phenol (BMP) derivative

-

SO₃H@MWCNTs catalyst

Procedure:

-

A mixture of the phenol derivative, the BMP derivative, and a catalytic amount of SO₃H@MWCNTs is placed in a reaction vessel.

-

The mixture is heated under solvent-free conditions at a specified temperature.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled, and a solvent (e.g., ethyl acetate) is added.

-

The catalyst is separated by simple filtration and can be washed, dried, and reused.[7]

-

The solvent is evaporated from the filtrate, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data

Table 1: Physicochemical Properties of Tris(4-hydroxyphenyl)ethane (THPE)

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₃ | |

| Molecular Weight | 306.36 g/mol | |

| Appearance | White to off-white powder | - |

| Melting Point | 245-248 °C | - |

| Solubility | Soluble in acetone, ethanol; sparingly soluble in water | - |

Table 2: Biological Activity of Tris(4-hydroxyphenyl)ethane (THPE)

| Assay | Target | Activity (IC₅₀) | Source |

| Estrogen Receptor Antagonism | Estrogen Receptor α (ERα) | 10.87 µM | |

| Estrogen Receptor Antagonism | Estrogen Receptor β (ERβ) | 2.43 µM |

Biological Activity and Signaling Pathways

Certain trisphenols, such as THPE, have been identified as endocrine-disrupting chemicals (EDCs) due to their interaction with nuclear receptors. The primary mechanism of action for the observed biological effects of THPE is its antagonism of estrogen receptors (ERα and ERβ).

Antiestrogenic Effects

THPE has been shown to exhibit antiestrogenic activity. In vivo studies in mice have demonstrated that THPE can retard uterine development by antagonizing the effects of endogenous estrogens. This is achieved by THPE binding to estrogen receptors and blocking the transcriptional activation of estrogen-responsive genes. Gene expression analysis in uterine tissue of mice treated with THPE and estradiol (E2) revealed significant changes in pathways related to the "response to estradiol".

Signaling Pathways

The biological activity of trisphenols, like their bisphenol analogs, involves the modulation of complex signaling networks. While research specifically on trisphenol signaling is less extensive than for BPA, the known interactions with estrogen receptors suggest involvement in pathways that regulate cell proliferation, differentiation, and apoptosis.

BPA, a related compound, is known to disrupt multiple signaling pathways, providing a model for the potential mechanisms of trisphenols:

-

Estrogen Receptor Signaling: The primary pathway involves direct binding to ERα and ERβ, which can either mimic or block the actions of endogenous estrogens.

-

TGF-β Signaling: BPA has been shown to activate the TGF-β signaling pathway, which is involved in cell growth, differentiation, and apoptosis.[8]

-

MAPK/ERK and JNK Pathways: Bisphenols can activate non-genomic signaling pathways, including the ERK and JNK pathways, which are involved in cell proliferation and stress responses.[9]

-

Insulin Signaling: BPA can disrupt the IR/IRS/AKT/GSK3β axis, affecting glucose metabolism and neuronal function.[10]

The antiestrogenic activity of THPE suggests it primarily acts as an antagonist on the classical estrogen receptor signaling pathway.

Visualizations

Logical Flow of Trisphenol Synthesis and Application

Caption: Workflow from synthesis to applications of trisphenols.

Postulated Signaling Pathway of THPE Antagonism

Caption: Antagonistic action of THPE on estrogen receptor signaling.

Applications

The trifunctional structure of trisphenols makes them valuable in various industrial and research contexts.

-

Polymers: Trisphenols are used as branching or cross-linking agents in the production of polymers such as polycarbonates, epoxy resins, and polyarylates. This incorporation enhances the thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[6]

-

Adhesives and Coatings: Their strong adhesive properties and ability to form durable cross-linked networks make them suitable for use in high-performance adhesives and coatings.

-

Electronics: Trisphenol compounds are utilized as materials for photosensitive resists in the manufacturing of electronic components. Their thermal resistance is a particularly valuable property in these applications.[1]

-

Drug Development: The ability of certain trisphenols to interact with biological targets, such as nuclear receptors, makes them interesting scaffolds for drug discovery and development. Their phenolic moieties are common features in many pharmaceuticals.[11] The development of analogs with selective affinity for different receptors is an active area of research.[12][13]

References

- 1. US8816135B2 - Trisphenol compound - Google Patents [patents.google.com]

- 2. Aleksandr Dianin - Wikipedia [en.wikipedia.org]

- 3. Aleksandr P. Dianin | Russian chemist | Britannica [britannica.com]

- 4. Bisphenol A - Wikipedia [en.wikipedia.org]

- 5. Bisphenol A (BPA) | Description, Biological Effects, & Environmental Effects | Britannica [britannica.com]

- 6. Analytics for US Patent No. 5969167, Method for making tris(hydroxyphenyl) compounds using ion exchange resins [patentbuddy.com]

- 7. Solvent-free synthesis of trisphenols as starting precursors for the synthesis of calix[4]arenes using sulfonated multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Roles of ERRα and TGF-β signaling in stemness enhancement induced by 1 µM bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bisphenol S Disrupts Estradiol-Induced Nongenomic Signaling in a Rat Pituitary Cell Line: Effects on Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bisphenol A disrupts glucose transport and neurophysiological role of IR/IRS/AKT/GSK3β axis in the brain of male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Tris(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(1-phenylethyl)phenol, a significant member of the styrenated phenol family, is a compound with a range of isomers that hold considerable interest in industrial and research applications. Primarily utilized for their antioxidant properties in polymers and rubbers, emerging research suggests potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological activities of Tris(1-phenylethyl)phenol isomers, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Introduction

Styrenated phenols are a class of compounds synthesized through the acid-catalyzed alkylation of phenol with styrene. This reaction typically yields a complex mixture of mono-, di-, and trisubstituted products, with the 1-phenylethyl groups occupying the ortho and para positions of the phenol ring. The trisubstituted isomers, collectively known as Tris(1-phenylethyl)phenol, are particularly valued for their high molecular weight and steric hindrance around the phenolic hydroxyl group, which contributes to their efficacy as antioxidants.[1][2] The most common and commercially significant isomer is 2,4,6-Tris(1-phenylethyl)phenol. However, other isomers are also formed during synthesis, and the specific isomeric composition can significantly influence the material's physical and chemical properties.[3] Understanding the synthesis and properties of these individual isomers is crucial for optimizing their existing applications and exploring their potential in new areas, including pharmaceuticals.

Synthesis of Tris(1-phenylethyl)phenol Isomers

The primary method for synthesizing Tris(1-phenylethyl)phenol isomers is the Friedel-Crafts alkylation of phenol with styrene.[4] This electrophilic aromatic substitution reaction is typically catalyzed by acids. The choice of catalyst, reaction temperature, and molar ratio of reactants are critical parameters that determine the overall yield and the distribution of the various isomers.[4]

General Reaction Scheme

The overall reaction involves the stepwise addition of styrene to the phenol ring at the ortho and para positions.

Caption: General reaction for the synthesis of Tris(1-phenylethyl)phenol.

Experimental Protocols

Protocol 1: Synthesis using a Phosphoric Acid and Sulfuric Acid Catalyst System [5][6]

-

Reaction Setup: In a reaction vessel, combine 300 g of phenol and 1.876 g (0.006 eq) of phosphoric acid (H₃PO₄) catalyst.

-

Heating: Heat the mixture to 140°C.

-

Styrene Addition: Slowly add 381.6 g (1.15 eq) of styrene dropwise over 120 minutes. The reaction temperature will increase to approximately 170°C during the addition.

-

Reaction Continuation: After the complete addition of styrene, maintain the reaction mixture at the same temperature for an additional hour.

-

Catalyst Termination: To quench the reaction and remove unreacted materials, cool the mixture to 110°C and add 0.05 g of sulfuric acid (H₂SO₄). This will cause the temperature to rise to about 125°C. Continue the reaction for another 30 minutes.

-

Neutralization: Cool the reaction mixture to 80°C and add a sodium carbonate aqueous solution in a 1:1 equivalent ratio to the sulfuric acid catalyst to neutralize the mixture. Stir for 30 minutes.

-

Purification: The resulting styrenated phenol mixture can be purified by vacuum evaporation and filtration to remove the neutralized salt.[5][6] Further separation of the isomers can be achieved through fractional distillation under high vacuum.[4]

Protocol 2: Synthesis using an o-tert-butylphenol starting material [7]

-

Reaction Setup: Combine 90 grams of o-tert-butylphenol, 2.8 grams of dodecylbenzenesulfonic acid, and 0.45 grams of 2,6-di-tert-butyl-4-methylphenol in a reaction vessel under a nitrogen atmosphere.

-

Heating: Slowly heat the mixture to 110-112°C with stirring.

-

Styrene Addition: At this temperature, begin the dropwise addition of 88 grams of styrene over 245-250 minutes.

-

Reaction Continuation: Maintain the temperature at 110-112°C for 60 minutes after the styrene addition is complete.

-

Purification: After the reaction, configure the apparatus for vacuum distillation under a nitrogen atmosphere. Distill at 128-130°C and a pressure of -0.06 to -0.09 MPa to remove any unreacted styrene. Cool the mixture to 90°C, add 2.0 grams of N,N-diethylethanolamine, and stir for 60 minutes. Finally, cool the product to 20-25°C.[7]

Influence of Catalysts on Isomer Distribution

The choice of catalyst significantly impacts the relative amounts of mono-, di-, and trisubstituted phenols, as well as the ortho/para selectivity. The following table summarizes the effect of various acid catalysts on the product distribution in the alkylation of phenol with styrene.

| Catalyst A | Catalyst B | Mole Ratio (Phenol:Styrene:Cat A:Cat B) | Temperature (°C) | Yield (%) | MSP (%) | o,o-DSP (%) | o,p-DSP (%) | TSP (%) |

| AuCl₃ | - | 1:2:0.1:0 | 120 | 97 | 9 | 37 | 11 | 43 |

| FeCl₃ | - | 1:2:0.1:0 | 120 | 98 | 10 | 36 | 12 | 42 |

| InCl₃ | - | 1:2:0.1:0 | 120 | 96 | 11 | 35 | 13 | 41 |

| H₂SO₄ | - | 1:2:0.1:0 | 120 | 95 | 15 | 30 | 15 | 40 |

| MSA | - | 1:2:0.1:0 | 120 | 94 | 16 | 29 | 16 | 39 |

| p-TSA | - | 1:2:0.1:0 | 120 | 93 | 17 | 28 | 17 | 38 |

| AuCl₃ | FeCl₃ | 1:2:0.05:0.05 | 120 | 98 | 8 | 39 | 10 | 43 |

| AuCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 97 | 9 | 38 | 11 | 42 |

| FeCl₃ | InCl₃ | 1:2:0.05:0.05 | 120 | 98 | 9 | 38 | 11 | 42 |

| FeCl₃ | H₂SO₄ | 1:2:0.05:0.05 | 120 | 97 | 12 | 34 | 14 | 40 |

| FeCl₃ | MSA | 1:2:0.05:0.05 | 120 | 99 | 7 | 45 | 8 | 40 |

Data sourced from the Bulletin of the Korean Chemical Society.[8] MSP: Mono-styrenated phenol, DSP: Di-styrenated phenol, TSP: Tri-styrenated phenol (Tris(1-phenylethyl)phenol)

Characterization of Tris(1-phenylethyl)phenol Isomers

The identification and quantification of Tris(1-phenylethyl)phenol isomers are typically achieved using a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful tools for separating the complex mixture of styrenated phenols.[9][10] While specific, detailed protocols for the separation of Tris(1-phenylethyl)phenol isomers are not widely published, general approaches for isomer separation can be applied. For HPLC, columns with pentafluorophenyl (PFP) or biphenyl stationary phases have shown excellent selectivity for positional isomers.[10][11][12]

Caption: Experimental workflow for synthesis, purification, and analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the isomers. For 2,4,6-Tris(1-phenylethyl)phenol, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the ethyl group, and the methyl protons. The ¹³C NMR spectrum will provide information on the carbon skeleton.[4]

Mass Spectrometry (MS): GC-MS is commonly used to identify the components of the reaction mixture. The mass spectrum of 2,4,6-Tris(1-phenylethyl)phenol shows a molecular ion peak corresponding to its molecular weight (406.56 g/mol ).[13] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.[4]

| Spectroscopic Data for 2,4,6-Tris(1-phenylethyl)phenol | |

| ¹H NMR (Predicted) | Aromatic protons: ~6.8-7.5 ppm, Methine protons (-CH): quartet, Methyl protons (-CH₃): doublet, Hydroxyl proton (-OH): singlet |

| ¹³C NMR (Predicted) | Signals for aromatic carbons, aliphatic methine and methyl carbons. The carbon bearing the hydroxyl group is shifted downfield. |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z 406. Key fragments may include the loss of a methyl group (m/z 391) or a phenylethyl group.[13] |

Biological Activities of Tris(1-phenylethyl)phenol Isomers

While the primary application of Tris(1-phenylethyl)phenol is as an industrial antioxidant, there is growing interest in its potential biological activities. Research in this area is still in its early stages, and data on specific isomers is limited.

Antioxidant Activity

The antioxidant mechanism of styrenated phenols is attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom to free radicals, thereby terminating oxidative chain reactions.[1] The steric hindrance provided by the bulky 1-phenylethyl groups enhances the stability of the resulting phenoxyl radical, making these compounds effective radical scavengers.[2][9][14]

Caption: Free radical scavenging mechanism of styrenated phenols.

Anti-inflammatory and Cytotoxic Potential

Some studies have suggested that styrenated phenols may possess anti-inflammatory and anti-cancer properties, though further research is needed to confirm these effects.[4] Phenolic compounds, in general, are known to exert anti-inflammatory effects through the modulation of various signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and the regulation of inflammatory cytokines.[15][16][17]

The cytotoxic effects of some phenolic acid phenethyl esters have been demonstrated on oral cancer cell lines, suggesting that related compounds like Tris(1-phenylethyl)phenol isomers could be of interest in cancer research.[18][19] However, comprehensive studies on the cytotoxicity of specific Tris(1-phenylethyl)phenol isomers against various cancer cell lines are currently lacking.

Future Directions

The field of Tris(1-phenylethyl)phenol research offers several promising avenues for future investigation:

-

Selective Synthesis: Development of highly selective catalytic systems to synthesize specific isomers in high purity.

-

Isomer Separation: Establishment of robust and scalable chromatographic methods for the efficient separation of the different isomers from the reaction mixture.

-

Comprehensive Characterization: Detailed spectroscopic analysis of all major Tris(1-phenylethyl)phenol isomers to create a comprehensive reference library.

-

Biological Evaluation: Systematic in vitro and in vivo studies to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of individual isomers.

-

Mechanistic Studies: Elucidation of the specific signaling pathways and molecular targets through which these isomers exert their biological effects.

Conclusion

The isomers of Tris(1-phenylethyl)phenol represent a versatile class of compounds with established industrial applications and emerging potential in the biomedical field. This technical guide has summarized the current knowledge on their synthesis, characterization, and biological activities, highlighting the need for further research to fully unlock their potential. The provided experimental insights and quantitative data aim to serve as a valuable resource for researchers and professionals working in chemistry, materials science, and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. 2,4,6-Tris(1-phenylethyl)phenol | 61788-44-1 | Benchchem [benchchem.com]

- 5. EP2853522A1 - Styrenated phenol compound and method of preparing the same - Google Patents [patents.google.com]

- 6. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]

- 7. Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Eureka | Patsnap [eureka.patsnap.com]

- 8. Scholarly article on 2,4,6-Tris(1-phenylethyl)phenol 18254-13-2 from Bulletin of the Korean Chemical Society p. 405 - 407 - Lookchem [lookchem.com]

- 9. CN102267876B - Preparation method of styrenated hindered phenol or styrenated phenol antioxidant product - Google Patents [patents.google.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. welch-us.com [welch-us.com]

- 12. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,4,6-Tris(1-phenylethyl)phenol | C30H30O | CID 86688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In silico and in vitro anti-inflammatory study of phenolic compounds isolated from Eucalyptus maculata resin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxicity of phenolic acid phenethyl esters on oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Substituted Phenols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted phenols represent a pivotal class of organic compounds with broad applications in medicinal chemistry and drug development. Their versatile chemical nature, stemming from the hydroxyl group attached to an aromatic ring, allows for a wide range of structural modifications, leading to a diverse spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, characterization, and biological evaluation of substituted phenols, with a focus on their potential as therapeutic agents. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthesis of Substituted Phenols

The synthesis of substituted phenols can be achieved through various strategic approaches, each offering distinct advantages in terms of regioselectivity, substrate scope, and reaction conditions. Key methodologies include the ipso-hydroxylation of arylboronic acids and cycloaddition reactions.

ipso-Hydroxylation of Arylboronic Acids

A prevalent and efficient method for phenol synthesis is the ipso-hydroxylation of readily available arylboronic acids. This reaction typically involves an oxidizing agent to replace the boronic acid group with a hydroxyl group.

Experimental Protocol: Catalyst-Free ipso-Hydroxylation of Arylboronic Acids [1]

This protocol outlines a catalyst-free method using sodium perborate (SPB) as the oxidant.

Materials:

-

Arylboronic acid (1 mmol)

-

Sodium perborate tetrahydrate (NaBO₃·4H₂O) (2 mmol)

-

Water

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Mortar and pestle

-

Round-bottomed flask

-

Stirrer

-

Standard laboratory glassware

Procedure:

-

Reaction Setup (Aqueous Phase):

-

In a 50 mL round-bottomed flask, combine the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) in 10 mL of water.

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[1]

-

-

Reaction Setup (Solid State - Solvent-Free):

-

Add the arylboronic acid (1 mmol) and sodium perborate tetrahydrate (2 mmol) to a mortar.

-

Grind the mixture using a pestle for approximately 10 minutes.[1]

-

-

Work-up and Isolation:

-

Upon completion of the reaction (as indicated by TLC or after a set time), acidify the reaction mixture with HCl solution.

-

For the solid-state reaction, dissolve the mixture in 5 mL of water before acidification.

-

Extract the aqueous solution with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude phenol.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Diagram of the ipso-hydroxylation workflow:

Caption: Workflow for the synthesis of substituted phenols via ipso-hydroxylation.

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful tool for the construction of highly substituted phenolic rings with a high degree of regiochemical control.[2] This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile, leading to the formation of a cyclohexene ring which can then be aromatized to a phenol.

Experimental Protocol: Synthesis of Substituted Phenols via a Cascade Diels-Alder/Elimination/Retro-Diels-Alder Process [2]

This protocol describes a method using a hydroxypyrone as the diene and a nitroalkene as the dienophile.

Materials:

-

Hydroxypyrone derivative

-

Nitroalkene derivative

-

Butylated hydroxytoluene (BHT) as a radical inhibitor

-

Toluene or other suitable high-boiling solvent

-

Reaction tube or vial

-

Heating apparatus (oil bath or heating block)

Procedure:

-

Reaction Setup:

-

In a reaction tube, combine the hydroxypyrone (1 equivalent), the nitroalkene (1.2 equivalents), and a catalytic amount of BHT (e.g., 0.1 equivalents).

-

Add the solvent (e.g., toluene) to achieve a suitable concentration.

-

-

Reaction Conditions:

-

Seal the reaction tube and heat the mixture at a high temperature (e.g., 150 °C) for a specified time (e.g., 16 hours).[2] The reaction progress can be monitored by GC-MS or LC-MS.

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired substituted phenol.

-

Diagram of the Diels-Alder synthesis workflow:

Caption: Workflow for Diels-Alder synthesis of substituted phenols.

Characterization of Substituted Phenols

The structural elucidation and purity assessment of synthesized substituted phenols are crucial. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.

Experimental Protocol: GC-MS Analysis of Phenolic Compounds [3][4]

Materials and Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS, TraceGOLD TG-5SilMS)[4][5]

-

Helium as carrier gas

-

Sample dissolved in a suitable solvent (e.g., dichloromethane, methanol)

-

(Optional) Derivatizing agent (e.g., BSTFA + TMCS for silylation)[6]

Procedure:

-

Sample Preparation:

-

GC-MS Instrument Setup:

-

Injector: Set to a high temperature (e.g., 280 °C) and operate in splitless mode.[4][6]

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70 °C), ramps up to a higher temperature (e.g., 270 °C), and holds for a period to ensure elution of all compounds.[3]

-

Carrier Gas: Maintain a constant flow rate of helium (e.g., 1.9 mL/min).[3]

-

Mass Spectrometer: Set the interface temperature to a high value (e.g., 280 °C) and scan a suitable mass range (e.g., m/z 50-650).[6]

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Identify the compounds by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.[6]

-

Biological Activities of Substituted Phenols

Substituted phenols exhibit a wide array of biological activities, making them attractive candidates for drug discovery. Their antioxidant, anticancer, and anti-inflammatory properties are of particular interest.

Antioxidant Activity

The ability of substituted phenols to scavenge free radicals is a key aspect of their therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay [7][8]

Materials:

-

DPPH solution in methanol

-

Substituted phenol samples at various concentrations

-

Methanol (as blank and for dilutions)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the substituted phenol samples in methanol.

-

-

Assay:

-

In a 96-well plate, add a specific volume of each sample dilution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[7]

-

-

Measurement:

-

Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[8]

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity for each sample concentration.

-

Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[9]

-

Table 1: Antioxidant Activity (DPPH Assay) of Selected Substituted Phenols

| Compound | IC50 (µM) | Reference |

| Gallic acid | 2.6 µg/mL | [9] |

| Ascorbic acid | 8.4 µg/mL | [9] |

| Quercetin | 9.8 µM | [9] |

| Kaempferol | 22.81 µM | [9] |

| 3,5-Dihydroxybenzoic acid | Lower than gallic acid | [10] |

| Caffeic acid | Lower than ferulic acid | [10] |

Anticancer Activity

Many substituted phenols have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of compounds.

Experimental Protocol: MTT Cell Viability Assay [11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Substituted phenol samples dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[12]

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[12]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the substituted phenol compounds for a specific duration (e.g., 24, 48, or 72 hours).[13]

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 1-4 hours) at 37°C.[11]

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Table 2: Anticancer Activity (IC50 Values) of Selected Substituted Phenols

| Compound/Extract | Cell Line | IC50 Value | Reference |

| Gallic Acid | HeLa | 4.18 ± 0.45 µg/mL (24h) | [14] |

| Gallic Acid | MDA-MB-231 | 80.04 ± 0.19 µg/mL (24h) | [14] |

| Sinapic Acid | HEp-2 | 117.81 µM/mL (48h) | [14] |

| Bromophenol 15 | HeLa (KB) | 3.09 µg/mL | [15] |

| Bromophenol 15 | Bel7402 | 3.18 µg/mL | [15] |

| Bromophenol 15 | A549 | 3.54 µg/mL | [15] |

| Dieckol | A2780 | 77.3 µM | [15] |

| Dieckol | SKOV3 | 92.7 µM | [15] |

| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 μM | [16] |

| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 μM | [16] |

| PD9 (Naphthoquinone analog) | DU-145, MDA-MB-231, HT-29 | 1–3 μM | [17] |

Modulation of Signaling Pathways

The therapeutic effects of substituted phenols are often attributed to their ability to modulate key intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many phenolic compounds exert their anti-inflammatory effects by inhibiting this pathway.

Diagram of the NF-κB signaling pathway and its inhibition by substituted phenols:

Caption: Inhibition of the NF-κB pathway by substituted phenols.

MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical for cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in cancer. Several polyphenolic compounds have been shown to modulate these pathways, contributing to their anticancer effects.

Diagram of the MAPK and PI3K/Akt signaling pathways modulated by substituted phenols:

Caption: Modulation of MAPK and PI3K/Akt pathways by substituted phenols.

Conclusion

Substituted phenols are a rich source of biologically active compounds with significant potential in drug discovery and development. The synthetic methodologies outlined provide robust routes to access a diverse range of these molecules. The detailed experimental protocols for their characterization and biological evaluation offer a practical guide for researchers. The compiled quantitative data on their antioxidant and anticancer activities highlights their therapeutic promise. Furthermore, the elucidation of their mechanisms of action through the modulation of key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a rational basis for the design of novel and more potent therapeutic agents. This guide serves as a comprehensive resource to facilitate further research and development in the exciting field of substituted phenols.

References

- 1. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 2. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 3. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. journal.gnest.org [journal.gnest.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Thermal Stability of 2,3,4-Tris(1-phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 2,3,4-Tris(1-phenylethyl)phenol. Direct experimental data on the thermal decomposition of this specific isomer is limited in publicly available literature. Consequently, this document also includes information on the broader class of styrenated phenols and data for the closely related 2,4,6-Tris(1-phenylethyl)phenol isomer to provide a comparative context. This guide aims to equip researchers with the available data, general methodologies for thermal analysis of phenolic compounds, and a foundational understanding of their stability.

Introduction to 2,3,4-Tris(1-phenylethyl)phenol

2,3,4-Tris(1-phenylethyl)phenol is a substituted phenolic compound. Phenolic compounds, particularly those with bulky substituents, are widely recognized for their antioxidant properties and their ability to enhance the thermal stability of polymeric materials. These compounds function by scavenging free radicals, thereby inhibiting oxidative degradation processes that are often accelerated by heat.

While the 2,4,6-isomer of Tris(1-phenylethyl)phenol is well-documented as a commercial antioxidant and thermal stabilizer, specific data for the 2,3,4-isomer is scarce. This guide compiles the available information and presents it alongside data for the more studied isomers to provide a comprehensive, albeit comparative, overview.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₀H₃₀O |

| Molecular Weight | 406.56 g/mol |

| Boiling Point | 532.9 °C at 760 mmHg[1][2] |

| Flash Point | 244.9 °C[1][2] |

| Density | 1.076 g/cm³[1][2] |

| Refractive Index | 1.604[1][2] |

Thermal Stability Analysis: A General Overview

The thermal stability of a compound is typically investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the extent of mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, as well as to quantify the enthalpy of these transitions.

Thermal Stability of Styrenated Phenols (General)

Styrenated phenols are a class of antioxidants that are widely used to improve the thermal stability of plastics, rubbers, and other polymeric materials. The bulky styrenyl groups sterically hinder the phenolic hydroxyl group, which enhances its stability and effectiveness as a radical scavenger at elevated temperatures. The addition of styrenated phenols to various polymers has been shown to provide good thermal stability.

Thermal Stability of 2,4,6-Tris(1-phenylethyl)phenol (Isomer Comparison)

Disclaimer: The following data pertains to the 2,4,6-isomer of Tris(1-phenylethyl)phenol. While structurally similar, the thermal stability of the 2,3,4-isomer may differ. This information is provided for comparative purposes only.

Thermogravimetric analysis of 2,4,6-Tris(1-phenylethyl)phenol indicates that decomposition is observed at temperatures above 250 °C. This high decomposition temperature is indicative of a thermally stable molecule, which is a desirable characteristic for an antioxidant used in high-temperature applications.

Experimental Protocols (Hypothetical)

As no specific experimental protocols for the thermal analysis of 2,3,4-Tris(1-phenylethyl)phenol were found, the following are generalized methodologies for conducting TGA and DSC on a phenolic antioxidant powder.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the 2,3,4-Tris(1-phenylethyl)phenol powder into an alumina or platinum crucible.

-

Atmosphere: Nitrogen (or air, depending on the desired analysis of oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the 2,3,4-Tris(1-phenylethyl)phenol powder into an aluminum pan and hermetically seal it.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

-

Ramp up the temperature to a point above the expected melting or decomposition temperature (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool down to the initial temperature at a rate of 10 °C/min.

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify melting points, glass transitions, and other thermal events. The second heating scan is often used to obtain a clear glass transition after erasing the sample's prior thermal history.

Visualizing the Workflow for Thermal Stability Assessment

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like 2,3,4-Tris(1-phenylethyl)phenol.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

While 2,3,4-Tris(1-phenylethyl)phenol belongs to a class of compounds known for their thermal stabilizing properties, there is a notable lack of specific experimental data on its thermal decomposition in the current scientific literature. The physicochemical data available provides a basic profile of the compound. For a thorough understanding of its thermal stability, experimental studies employing TGA and DSC are necessary. The provided hypothetical protocols and workflow offer a roadmap for researchers aiming to conduct such an analysis. Future research should focus on elucidating the specific thermal degradation profile of this isomer to better assess its potential applications as a thermal stabilizer.

References

Solubility of 2,3,4-Tris(1-phenylethyl)phenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,3,4-Tris(1-phenylethyl)phenol is an organic compound characterized by a phenol ring substituted with three bulky 1-phenylethyl groups.[1][2] This high degree of steric hindrance contributes to its utility as an antioxidant and stabilizer in various industrial applications. Understanding the solubility of this compound in organic solvents is crucial for its application in synthesis, formulation, and quality control. However, a comprehensive search of scientific databases and literature reveals a lack of specific quantitative solubility data for 2,3,4-Tris(1-phenylethyl)phenol.

Physicochemical Properties and Qualitative Solubility

While specific solubility values are not published, the molecular structure and physicochemical properties of 2,3,4-Tris(1-phenylethyl)phenol strongly indicate its behavior in different solvents.

Table 1: Physicochemical Properties of 2,3,4-Tris(1-phenylethyl)phenol

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₀O | [1][2] |

| Molecular Weight | 406.56 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| logP (Octanol-Water Partition Coefficient) | 7.8476 | [1] |

| Polar Surface Area (PSA) | 20.23 Ų | [1] |

The high logP value indicates that 2,3,4-Tris(1-phenylethyl)phenol is significantly more soluble in nonpolar, lipophilic solvents (like octanol) than in water.[1] Its large nonpolar surface area, contributed by the three phenylethyl groups, and its low polar surface area further support its expected high solubility in common organic solvents and poor solubility in aqueous solutions.

Based on these properties, 2,3,4-Tris(1-phenylethyl)phenol is expected to be soluble in a range of organic solvents, including but not limited to:

-

Aromatic hydrocarbons: Toluene, Benzene, Xylenes

-

Chlorinated hydrocarbons: Dichloromethane, Chloroform

-

Ethers: Diethyl ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl ethyl ketone (MEK)

-

Esters: Ethyl acetate

Conversely, it is expected to have very low solubility in polar solvents such as water and lower alcohols (e.g., methanol, ethanol).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers needing to quantify the solubility of 2,3,4-Tris(1-phenylethyl)phenol in a specific organic solvent, the shake-flask method is a reliable and widely used technique.[4][5] The following is a generalized protocol that can be adapted for this purpose.

Materials and Equipment

-